molecular formula C11H13NO3 B2576776 4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid CAS No. 1216051-70-5

4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid

Cat. No.: B2576776
CAS No.: 1216051-70-5
M. Wt: 207.229
InChI Key: MTRKBGIMZUJALV-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde, the compound can be synthesized via a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The chromene ring system can also participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,3-dihydrochromene-4-carboxylic acid
  • 6-Methyl-2,3-dihydrochromene-4-carboxylic acid
  • 4-Amino-6-methylchromene

Uniqueness

4-Amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromene ring also differentiates it from other similar compounds, potentially leading to unique applications in various fields.

Properties

IUPAC Name

4-amino-6-methyl-2,3-dihydrochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-2-3-9-8(6-7)11(12,10(13)14)4-5-15-9/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRKBGIMZUJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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